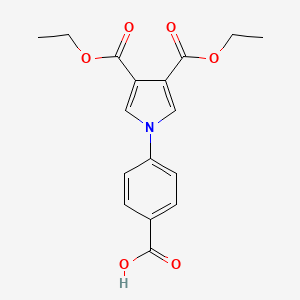

4-(3,4-Bis(ethoxycarbonyl)-1H-pyrrol-1-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Iron(II) oxalate hydrate, also known as ferrous oxalate dihydrate, is an inorganic compound with the chemical formula FeC₂O₄·2H₂O. It is a yellow, odorless powder that is poorly soluble in water. This compound is a coordination polymer, consisting of chains of oxalate-bridged ferrous centers, each with two aquo ligands .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iron(II) oxalate hydrate can be synthesized through the reaction of ferrous sulfate with oxalic acid in an aqueous solution. The reaction is as follows: [ \text{FeSO}_4 \cdot 7\text{H}_2\text{O} + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{FeC}_2\text{O}_4 \cdot 2\text{H}_2\text{O} + \text{H}_2\text{SO}_4 ] The product, iron(II) oxalate hydrate, precipitates out of the solution and can be collected by filtration .

Industrial Production Methods: In industrial settings, iron(II) oxalate hydrate is often produced through hydrothermal synthesis. This method involves reacting metallic iron with oxalic acid under high pressure and temperature conditions to yield high-quality single crystals of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Iron(II) oxalate hydrate undergoes several types of chemical reactions, including:

Thermal Decomposition: When heated to 120°C, the dihydrate dehydrates, and the anhydrous iron(II) oxalate decomposes near 190°C to produce a mixture of iron oxides, pyrophoric iron metal, carbon dioxide, carbon monoxide, and water.

Common Reagents and Conditions:

Oxalic Acid: Used in the synthesis and precipitation of iron(II) oxalate hydrate.

Hydrogen Peroxide: Used as an oxidizing agent to convert iron(II) oxalate to iron(III) oxalate.

Major Products Formed:

Iron Oxides: Formed during the thermal decomposition of iron(II) oxalate hydrate.

Iron(III) Oxalate: Formed during the oxidation of iron(II) oxalate

Wissenschaftliche Forschungsanwendungen

Iron(II) oxalate hydrate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of iron(II) oxalate hydrate involves its ability to undergo redox reactions. The iron(II) ion can be oxidized to iron(III), which plays a crucial role in various biochemical and industrial processes. The compound’s structure, consisting of chains of oxalate-bridged ferrous centers, allows for efficient electron transfer and coordination with other molecules .

Vergleich Mit ähnlichen Verbindungen

Iron(II) oxalate hydrate can be compared with other similar compounds, such as:

Iron(III) Oxalate: Unlike iron(II) oxalate, iron(III) oxalate contains iron in the +3 oxidation state and has different chemical properties and reactivity.

Potassium Ferrioxalate: A complex iron compound with the formula K₃[Fe(C₂O₄)₃], which is used in photochemistry and as a standard in chemical actinometry.

Sodium Ferrioxalate: Similar to potassium ferrioxalate, but with sodium as the counterion.

Iron(II) oxalate hydrate is unique due to its specific coordination polymer structure and its role as a precursor for various advanced materials .

Eigenschaften

Molekularformel |

C17H17NO6 |

|---|---|

Molekulargewicht |

331.32 g/mol |

IUPAC-Name |

4-[3,4-bis(ethoxycarbonyl)pyrrol-1-yl]benzoic acid |

InChI |

InChI=1S/C17H17NO6/c1-3-23-16(21)13-9-18(10-14(13)17(22)24-4-2)12-7-5-11(6-8-12)15(19)20/h5-10H,3-4H2,1-2H3,(H,19,20) |

InChI-Schlüssel |

FSYBIIQLTOOVSH-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CN(C=C1C(=O)OCC)C2=CC=C(C=C2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)

![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)